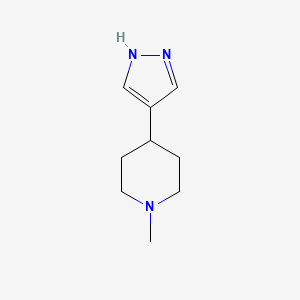

1-methyl-4-(1H-pyrazol-4-yl)Piperidine

Beschreibung

1-Methyl-4-(1H-pyrazol-4-yl)piperidine (CAS: Not explicitly provided; referred to as compound 37 in ) is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 1-position and a pyrazole moiety at the 4-position. Its synthesis involves reacting 4-bromopyrazole (35) with nBuLi, followed by the addition of 1-methylpiperidin-4-one under optimized conditions (Scheme 4 in ). This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing antitumor agents (e.g., compound 34a in Table 5 of ) . The pyrazole and piperidine moieties contribute to its pharmacological relevance, as these scaffolds are prevalent in drug discovery for their bioisosteric properties and receptor-binding capabilities .

Eigenschaften

Molekularformel |

C9H15N3 |

|---|---|

Molekulargewicht |

165.24 g/mol |

IUPAC-Name |

1-methyl-4-(1H-pyrazol-4-yl)piperidine |

InChI |

InChI=1S/C9H15N3/c1-12-4-2-8(3-5-12)9-6-10-11-7-9/h6-8H,2-5H2,1H3,(H,10,11) |

InChI-Schlüssel |

QLMDWQSNSITIKU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)C2=CNN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound generally involves the coupling of a pyrazole derivative with a piperidine moiety. The key step is the nucleophilic substitution or cross-coupling reaction that links the pyrazole ring at its 4-position to the 4-position of the piperidine ring, often under basic conditions to activate the pyrazole nitrogen or carbon for substitution.

Common Synthetic Route

One well-documented approach involves deprotonation of the pyrazole ring followed by nucleophilic substitution with a piperidine derivative. For example, the reaction of 1H-pyrazole-4-yl precursors with 1-methylpiperidine under basic conditions such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures yields the target compound.

Detailed Synthetic Procedure

Step 1: Deprotonation of Pyrazole

The pyrazole starting material (1H-pyrazole-4-yl) is treated with a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the pyrazolyl anion.

Step 2: Nucleophilic Substitution

The anion then undergoes nucleophilic substitution with 1-methylpiperidine or a suitable piperidine derivative bearing a leaving group at the 4-position, forming the C–N bond between the pyrazole and piperidine rings.

Step 3: Purification

The crude product is purified by recrystallization or chromatographic techniques to obtain pure this compound.

This method is scalable and adaptable for industrial production with optimization of reaction conditions such as temperature, solvent, and reagent ratios to improve yield and purity.

Alternative Synthetic Routes

While direct nucleophilic substitution is common, alternative methods include:

Cyclization Approaches: Building the pyrazole ring onto a piperidine precursor via cyclization reactions starting from hydrazine derivatives and β-dicarbonyl compounds, followed by functional group transformations.

Cross-Coupling Reactions: Using palladium-catalyzed cross-coupling strategies to connect pyrazole and piperidine fragments, although specific literature on this exact compound is limited.

Related Compound Synthesis

A closely related compound, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine, has been synthesized using similar strategies involving the formation of piperidine and pyrazole rings followed by their connection. The molecular formula and structure are similar, and synthetic insights from this compound can inform the preparation of this compound.

Data Table Summarizing Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Materials | 1H-pyrazole-4-yl derivative, 1-methylpiperidine |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

| Temperature | Elevated (typically 60–120 °C) |

| Reaction Time | Several hours (4–24 h depending on scale) |

| Purification | Recrystallization, chromatography |

| Yield | Variable; typically moderate to good (50–85%) |

| Product Molecular Weight | 165.24 g/mol |

Research Outcomes and Analysis

Yields and Purity: The nucleophilic substitution method generally affords good yields with high purity after purification. Industrial scale-up benefits from continuous flow reactors and optimized reaction parameters.

Characterization: Products are commonly characterized by spectroscopic methods including ^1H-NMR, ^13C-NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Comparative Studies: Research on analogues such as 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine shows that substituent effects on the piperidine ring can influence reaction rates and yields, which is relevant for optimizing the synthesis of this compound.

Industrial Considerations: Scale-up requires attention to safety (handling of strong bases), solvent recovery, and environmental impact. Recrystallization solvents are chosen for optimal solubility and recovery.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-(1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).

Major Products Formed:

Oxidation: N-oxides of the pyrazole ring.

Reduction: Reduced derivatives of the piperidine or pyrazole rings.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(1H-pyrazol-4-yl)piperidine has several scientific research applications, including:

Medicinal Chemistry: The compound serves as a scaffold for the development of potential drug candidates. It has been explored for its activity against various biological targets, including enzymes and receptors.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules

Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-methyl-4-(1H-pyrazol-4-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved can vary depending on the specific biological target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-Ethyl-4-(1H-Pyrazol-4-yl)Piperidine (32b)

- Structural Difference : The ethyl group replaces the methyl group at the 1-position of the piperidine ring ().

- Synthesis : Prepared via reductive amination of 4-(1H-pyrazol-4-yl)piperidine with acetaldehyde and sodium triacetoxyborohydride in DMF .

- No direct pharmacological data are provided in the evidence.

4-(1H-Pyrazol-4-yl)Piperidine

- Structural Difference : Lacks the methyl group at the 1-position of the piperidine ring ().

- Properties : Reduced steric hindrance compared to the methylated analog, which could influence binding to biological targets. This compound is listed in Biopharmacule’s catalog but lacks explicit pharmacological data .

1-(1-Methylpiperidin-4-yl)-1H-Pyrazol-4-Amine

- Structural Difference : Features an amine group at the 4-position of the pyrazole ring (CAS: 1201935-36-5, ).

- Potential Applications: The amine group introduces hydrogen-bonding capability, which may enhance interactions with enzymes or receptors. This derivative is marketed by American Elements for life sciences research .

1-Methyl-4-(Methylamino)Piperidine

- Structural Difference: Replaces the pyrazole moiety with a methylamino group (CAS: 73579-08-5, ).

- Pharmacological Relevance : Used in platinum-based antitumor complexes (e.g., cisplatin analogs), demonstrating the importance of the piperidine scaffold in metal coordination and cytotoxicity .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological Insights

Key Findings:

- Receptor Selectivity: highlights that replacing N-methylpiperazine (common in H4R ligands) with piperidine (as in this compound) may shift selectivity toward H3R due to steric and electronic differences. This is attributed to amino acid variations at receptor positions (e.g., Leu7 in hH3R vs. Gln7 in hH4R) .

- Antitumor Potential: The piperidine-pyrazole scaffold is recurrent in compounds like Liu et al.’s dihydropyrazole derivatives (), which exhibit antitumor activity by targeting tubulin or kinases .

Q & A

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., RMSD <2.0 Å in CDK2 simulations) .

- QSAR models : Use Hammett constants (σ) for pyrazole substituents to correlate electronic effects with activity .

- MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the piperidine N and Asp86 in receptor-ligand complexes .

How to resolve conflicting crystallographic data in structural studies?

Advanced Research Question

- Multi-technique validation : Combine X-ray diffraction (single-crystal) with DFT-optimized geometries to resolve ambiguous bond lengths .

- Case Study : A 1.2-Å resolution X-ray structure confirmed a chair conformation for the piperidine ring, contradicting earlier NMR-based boat predictions .

What solvent and purification strategies mitigate synthesis challenges?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.